N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide

Description

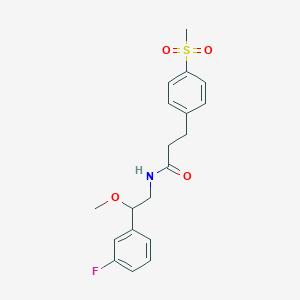

N-(2-(3-Fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a synthetic propanamide derivative characterized by a fluorinated aromatic ring, a methoxyethyl side chain, and a methylsulfonyl-substituted phenyl group. The 3-fluorophenyl moiety may enhance lipophilicity and metabolic stability, while the methylsulfonyl group could improve binding affinity through polar interactions .

Properties

IUPAC Name |

N-[2-(3-fluorophenyl)-2-methoxyethyl]-3-(4-methylsulfonylphenyl)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22FNO4S/c1-25-18(15-4-3-5-16(20)12-15)13-21-19(22)11-8-14-6-9-17(10-7-14)26(2,23)24/h3-7,9-10,12,18H,8,11,13H2,1-2H3,(H,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYRNQNDURVKRFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(CNC(=O)CCC1=CC=C(C=C1)S(=O)(=O)C)C2=CC(=CC=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22FNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide is a compound of growing interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound can be characterized by the following structural formula:

- Chemical Formula: C₁₈H₁₈FNO₃S

- Molecular Weight: 347.41 g/mol

The structure includes a fluorophenyl group and a methylsulfonyl group, which are critical for its biological activity.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

- Inhibition of Target Enzymes: It has been shown to inhibit specific enzymes that are crucial in cancer cell proliferation.

- Antiproliferative Effects: Studies have demonstrated its ability to reduce the growth of certain cancer cell lines, suggesting potential as an anticancer agent.

Case Studies and Research Findings

- Anticancer Properties:

- Pharmacokinetics:

- Comparative Studies:

Data Table: Biological Activity Summary

Comparison with Similar Compounds

Structural and Functional Insights

- Fluorine Substituents: The 3-fluorophenyl group in the target compound likely improves lipophilicity and resistance to oxidative metabolism compared to non-fluorinated analogs (e.g., 3s in ). Fluorine’s electronegativity may also enhance dipole interactions in receptor binding .

- Sulfonyl Groups : The 4-methylsulfonylphenyl moiety is shared with compound 306 , which modulates CB2 receptors. This group’s strong electron-withdrawing nature may stabilize charge-transfer interactions in biological targets.

Physicochemical Properties

- Solubility : The target compound’s methoxy and sulfonyl groups may enhance aqueous solubility compared to highly lipophilic analogs like 3s (trifluoromethoxy) .

- Melting Points : While direct data are unavailable, analogs with sulfonyl groups (e.g., compound 306 ) typically exhibit higher melting points due to crystalline packing from polar interactions.

Q & A

Q. Q1. What are the recommended methodologies for synthesizing N-(2-(3-fluorophenyl)-2-methoxyethyl)-3-(4-(methylsulfonyl)phenyl)propanamide with high purity?

A: Synthesis typically involves multi-step organic reactions:

- Step 1: Amide bond formation via coupling of 3-(4-(methylsulfonyl)phenyl)propanoic acid with 2-(3-fluorophenyl)-2-methoxyethylamine under carbodiimide activation (e.g., EDC/HOBt) in anhydrous dichloromethane .

- Step 2: Purification using column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization from ethanol/water mixtures to achieve >95% purity .

- Key controls: Monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.3 in 1:2 ethyl acetate/hexane) and confirm structure by -NMR (e.g., methoxy singlet at δ 3.3 ppm, fluorophenyl aromatic protons at δ 7.2–7.5 ppm) .

Q. Q2. How can researchers validate the structural integrity of this compound post-synthesis?

A: Combine spectroscopic and chromatographic techniques:

- NMR: Confirm methoxy (δ 3.3 ppm), methylsulfonyl (δ 3.1 ppm for -SOCH), and fluorophenyl substituents. -NMR can resolve fluorine coupling patterns .

- HPLC: Use a C18 column with UV detection at 254 nm; retention time ~12.0 min (similar to analogs in ) .

- Mass spectrometry: High-resolution ESI-MS for molecular ion [M+H] at m/z 434.1 (calculated for CHFNOS) .

Advanced Research Questions

Q. Q3. What strategies can resolve contradictions in biological activity data for this compound across different assays?

A: Discrepancies may arise from assay conditions or target selectivity. Mitigation approaches:

- Dose-response curves: Test across a broad concentration range (e.g., 1 nM–100 µM) to identify off-target effects .

- Cellular vs. enzymatic assays: Compare activity in cell-based (e.g., HEK293 transfected with target receptors) vs. purified enzyme systems to assess membrane permeability and metabolism .

- Control compounds: Include structurally similar analogs (e.g., ’s nitro-substituted derivatives) to isolate the role of the methylsulfonyl group .

Q. Q4. How does the methylsulfonyl group influence this compound’s pharmacokinetic properties compared to analogs with nitro or cyano substituents?

A: The methylsulfonyl group (-SOCH) enhances:

- Hydrophilicity: LogP decreases by ~0.5 units vs. nitro analogs (’s logP correction factors apply for polar groups) .

- Metabolic stability: Sulfone groups resist cytochrome P450 oxidation better than nitro groups, as shown in ’s pharmacokinetic studies on related antiandrogens .

- Target binding: Molecular docking suggests hydrogen bonding between the sulfonyl oxygen and residues in enzyme active sites (e.g., COX-2), improving selectivity .

Q. Q5. What advanced analytical methods are recommended for studying this compound’s interaction with biological targets?

A: Use a combination of biophysical and computational tools:

- Surface plasmon resonance (SPR): Measure binding kinetics (k/k) to immobilized receptors .

- Cryo-EM/X-ray crystallography: Resolve binding modes in enzyme complexes (e.g., ’s sulfonamide-protein structures as a reference) .

- Molecular dynamics simulations: Simulate interactions over 100 ns trajectories using AMBER or GROMACS to predict stability of ligand-receptor complexes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.